molecular formula C20H14ClN5O3S2 B2492541 N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242887-75-7

N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2492541
CAS No.: 1242887-75-7
M. Wt: 471.93
InChI Key: LWQPGKWKTIAPGV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core substituted with a furan-2-ylmethyl group at position 4 and a 3-chlorophenylacetamide moiety via a thioether linkage. This structure combines pharmacophoric elements (triazole, pyrimidine, and thiophene) commonly associated with bioactivity, though specific functional data for this compound remain unelucidated in available literature .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S2/c21-12-3-1-4-13(9-12)22-16(27)11-31-20-24-23-19-25(10-14-5-2-7-29-14)18(28)17-15(26(19)20)6-8-30-17/h1-9H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQPGKWKTIAPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical applications. This article aims to explore its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

PropertyValue
Molecular Formula C20_{20}H14_{14}ClN5_{5}O3_{3}S2_{2}
Molecular Weight 471.9 g/mol
CAS Number 1242887-75-7

Biological Activity

The biological activity of this compound has been investigated in various studies. The compound's structure suggests potential interactions with biological targets relevant to cancer treatment and other therapeutic areas.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have shown significant effects against breast and colon cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival .

Synthesis and Evaluation

The synthesis of this compound involves multi-step chemical reactions that yield high purity products suitable for biological testing. Initial evaluations have indicated promising biological profiles in vitro.

Comparative Studies

Comparative studies with structurally related compounds have demonstrated that modifications in the aromatic and heterocyclic components can significantly affect biological activity. For example:

Compound NameStructure TypeIC50 (µM)Target
Compound AThieno-Triazole15Cancer Cell Lines
Compound BFuran Derivative10DHFR Inhibition

These findings underscore the importance of structural optimization in enhancing the efficacy of such compounds .

Future Directions

The ongoing research into this compound should focus on:

  • Mechanistic Studies : Further elucidation of the mechanisms through which this compound exerts its biological effects.
  • In Vivo Evaluations : Transitioning from in vitro studies to animal models to assess therapeutic efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) : Detailed SAR studies to identify key structural features that enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The compound’s triazolo-pyrimidinone scaffold is shared with several analogs, but substituent variations critically influence physicochemical and bioactive properties. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Thieno[2,3-e]triazolo[4,3-a]pyrimidinone 3-chlorophenyl, furan-2-ylmethyl Not reported
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-chlorophenyl, styryl, cyano Synthetic yield: 85%
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl Herbicide
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole 4-fluorophenyl, thiophen-2-yl Not reported
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine 3-chloro-4-fluorophenyl, ethyl, methyl Not reported

Key Observations :

  • Furan vs.
  • Chlorophenyl Positioning : Substitution at the 3-chlorophenyl position (target) contrasts with 4-chlorophenyl () and 2,6-difluorophenyl (flumetsulam), which could modulate solubility and steric interactions .

Physicochemical and Spectroscopic Properties

NMR data for structurally related compounds () reveal that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shifts. For the target compound:

  • The furan-2-ylmethyl group likely causes deshielding in the thieno-triazolo-pyrimidinone core (similar to region A/B shifts in ), detectable via $^1$H NMR at δ 6.2–7.5 ppm .
  • Thioether linkages (C–S–C) typically exhibit IR stretches near 650–750 cm$^{-1}$ .

Bioactivity Implications

  • Flumetsulam : Herbicidal activity via acetolactate synthase inhibition .
  • Triazolo-thioacetamides : Antifungal and anticancer properties in derivatives with fluorophenyl/thiophene substituents .
  • The target’s furan group may confer unique pharmacokinetics (e.g., metabolic stability) compared to thiophene analogs .

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